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Compound of Interest

Compound Name: Glumitocin

Cat. No.: B15188776 Get Quote

Technisches Support-Center: Verifizierung der Glumitocin-Sequenz mittels Edman-Abbau

Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte Anleitungen,

FAQs und Fehlerbehebungsprotokolle für Forscher, die die Aminosäuresequenz von

Glumitocin mittels Edman-Abbau verifizieren.

Häufig gestellte Fragen (FAQs)
F1: Was ist die Aminosäuresequenz von Glumitocin?

Glumitocin ist ein Nonapeptid-Hormon mit der Sequenz Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-

NH2. Es ist eine Variante von Oxytocin, bei der die Aminosäure an Position 4 Serin (statt

Glutamin) und an Position 8 Glutamin (statt Leucin) ist. Für eine erfolgreiche Sequenzierung

muss die Disulfidbrücke zwischen den beiden Cystein-Resten (Cys1 und Cys6) durch

Reduktion und Alkylierung gespalten werden.

F2: Ist der Edman-Abbau für die Sequenzierung von Glumitocin geeignet?

Ja, der Edman-Abbau ist eine ideale Methode zur Bestimmung der N-terminalen Sequenz von

kurzen Peptiden wie Glumitocin.[1][2] Die Methode entfernt schrittweise einzelne

Aminosäuren vom N-Terminus, die dann identifiziert werden.[3][4] Da Glumitocin nur neun

Reste lang ist, liegt es weit innerhalb der effektiven Reichweite der Methode, die

typischerweise für Peptide bis zu 30-50 Reste zuverlässig ist.[2]
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F3: Wie funktioniert der Edman-Abbau-Prozess im Überblick?

Der Prozess besteht aus einem sich wiederholenden Zyklus aus drei Hauptschritten:

Kopplung: Phenylisothiocyanat (PITC) reagiert unter alkalischen Bedingungen mit der N-

terminalen Aminogruppe des Peptids.[1][5]

Spaltung: Unter sauren Bedingungen wird der markierte N-terminale Rest vom Rest des

Peptids abgespalten.[3][5]

Konversion & Identifizierung: Der abgespaltene Aminosäurerest wird in ein stabileres

Phenylthiohydantoin (PTH)-Derivat umgewandelt und mittels

Hochleistungsflüssigkeitschromatographie (HPLC) identifiziert.[1][6] Der verkürzte Peptidrest

durchläuft dann den nächsten Zyklus.

F4: Muss meine Glumitocin-Probe speziell vorbereitet werden?

Ja. Die Probe muss hochrein sein, um eindeutige Ergebnisse zu gewährleisten. Außerdem ist

es entscheidend, die Disulfidbrücke zwischen Cys1 und Cys6 durch Reduktion (z. B. mit DTT)

und anschließende Alkylierung (z. B. mit Jodacetamid) zu spalten. Ohne diesen Schritt wird der

Sequenzer nach dem ersten Cystein-Rest anhalten oder unklare Ergebnisse liefern.
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Problem Mögliche Ursache(n) Lösungsansätze

Kein Signal im ersten Zyklus

1. Der N-Terminus des Peptids

ist blockiert (z. B. durch

Acetylierung).[2][7]2.

Unzureichende

Probenmenge.3. Falsche

Pufferbedingungen.

1. Überprüfen Sie das

erwartete Molekulargewicht

mittels Massenspektrometrie

(MS), um posttranslationale

Modifikationen zu

identifizieren.2. Führen Sie

eine Aminosäureanalyse

durch, um die Probenmenge

genau zu quantifizieren. Es

werden typischerweise 1-10

Pikomol benötigt.[3]3. Stellen

Sie sicher, dass der pH-Wert

für die Kopplungsreaktion

korrekt (alkalisch, pH 8-9) ist.

[5]

Geringe Signalausbeute in

allen Zyklen

1. Geringe Reinheit der

Probe.2. Probenverlust

während der Vorbereitung oder

Injektion.3. Ineffiziente

Reaktion aufgrund von

Verunreinigungen.

1. Reinigen Sie die Probe

mittels Umkehrphasen-

HPLC.2. Überprüfen Sie die

Kalibrierung des Sequenzers

mit einer Standardprobe (z. B.

β-Lactoglobulin).3. Verwenden

Sie ausschließlich hochreine

Reagenzien und

Lösungsmittel.

Signal bricht nach Zyklus 1

oder 6 ab

Die Disulfidbrücke zwischen

Cys1 und Cys6 wurde nicht

oder nur unvollständig

gespalten.

Wiederholen Sie das

Experiment und stellen Sie

sicher, dass die Reduktions-

und Alkylierungsschritte

vollständig waren. Überprüfen

Sie die Konzentration und

Aktivität der Reagenzien (DTT,

Jodacetamid).

Mehrdeutige Ergebnisse für

Serin (Zyklus 4)

PTH-Serin ist unter den sauren

Bedingungen des Edman-

1. Suchen Sie nach dem

charakteristischen
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Abbaus instabil und kann zu

Dehydroalanin zerfallen, was

zu einem unklaren oder

fehlenden Peak im

Chromatogramm führt.

Zerfallsprodukt im HPLC-

Chromatogramm.2.

Vergleichen Sie das Ergebnis

sorgfältig mit dem

Chromatogramm eines PTH-

Serin-Standards.3. Eine

Bestätigung durch

Massenspektrometrie kann

hilfreich sein.

Hohes Hintergrundrauschen

oder "Lag"-Peaks

1. Unvollständige Kopplungs-

oder Spaltungsreaktionen im

vorherigen Zyklus ("Lag").2.

Vorzeitige Spaltung von

Peptidbindungen.3.

Verunreinigungen in der Probe

oder den Reagenzien.

1. Optimieren Sie die

Reaktionszeiten und -

temperaturen im

Sequenzerprogramm.2.

Stellen Sie sicher, dass

wasserfreie Bedingungen

während der Spaltung

eingehalten werden.[5]3.

Führen Sie einen "Blindlauf"

nur mit Reagenzien durch, um

die Systemreinheit zu

überprüfen.

Experimentelles Protokoll
Protokoll 1: Reduktion und Alkylierung von Glumitocin

Lösen der Probe: Lösen Sie ca. 100 pmol Glumitocin in 20 µL Reduktionspuffer (z. B. 0.1 M

Tris-HCl, pH 8.5, 2 mM EDTA).

Reduktion: Fügen Sie Dithiothreitol (DTT) zu einer Endkonzentration von 10 mM hinzu.

Inkubieren Sie die Probe für 1 Stunde bei 50 °C.

Alkylierung: Kühlen Sie die Probe auf Raumtemperatur ab. Fügen Sie Jodacetamid zu einer

Endkonzentration von 25 mM hinzu. Inkubieren Sie für 30 Minuten im Dunkeln bei

Raumtemperatur.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mtoz-biolabs.com/4-steps-of-edman-degradation.html
https://www.benchchem.com/product/b15188776?utm_src=pdf-body
https://www.benchchem.com/product/b15188776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15188776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aufreinigung: Entsalzen Sie die Probe und entfernen Sie überschüssige Reagenzien mittels

einer C18-ZipTip®-Pipettenspitze oder durch HPLC-Aufreinigung.

Trocknung: Trocknen Sie die Probe im Vakuumzentrifugator.

Protokoll 2: Automatisierte Edman-Sequenzierung
Probenvorbereitung: Lösen Sie die getrocknete, reduzierte und alkylierte Glumitocin-Probe

in 20 µL des vom Gerätehersteller empfohlenen Lösungsmittels (z. B. 30 % Acetonitril).

Laden der Probe: Applizieren Sie die Probe auf die Polyvinylidendifluorid (PVDF)-Membran

oder den Filter des Sequenzers.

Start des Laufs: Starten Sie das vorprogrammierte Sequenzierungsprogramm für 9 Zyklen.

Datenanalyse: Die abgespaltenen PTH-Aminosäuren werden nach jedem Zyklus

automatisch in ein HPLC-System injiziert.[1]

Identifizierung: Identifizieren Sie die Aminosäure in jedem Zyklus, indem Sie die

Retentionszeit des Peaks mit denen von PTH-Standard-Aminosäuren vergleichen.[8]

Quantifizierung: Berechnen Sie die Ausbeute für jeden Zyklus, um die Effizienz der

Sequenzierung zu bewerten.

Quantitative Datenauswertung
Die Ergebnisse einer erfolgreichen Edman-Sequenzierung von Glumitocin können wie folgt

zusammengefasst werden. Beachten Sie, dass die Ausbeute typischerweise mit jedem Zyklus

leicht abnimmt (ca. 90-95 % Effizienz pro Zyklus).
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Zyklus
Identifizierte
Aminosäure
(PTH)

Erwartete
Aminosäure

Ausbeute
(pmol)

Lag (pmol)

1
Cys

(Carboxymethyl)
Cys 85.2 3.1

2 Tyr Tyr 80.1 3.5

3 Ile Ile 75.5 3.3

4 Ser Ser 65.3* 4.0

5 Asn Asn 68.9 3.8

6
Cys

(Carboxymethyl)
Cys 62.1 4.2

7 Pro Pro 58.5 3.9

8 Gln Gln 54.0 4.5

9 Gly Gly 49.8 4.1

*Die geringere Ausbeute für Serin ist aufgrund seiner Instabilität während des Prozesses zu

erwarten.

Visualisierung des Arbeitsablaufs

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15188776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptid-Probe

Edman-Abbau-Zyklus

Analyse

Glumitocin (N-Terminus frei)

1. Kopplung
(PITC, alkalischer Puffer)

PTC-Peptid Derivat

2. Spaltung
(Wasserfreie Säure, z.B. TFA)

ATZ-Aminosäure Verkürztes Peptid
(N-1 Reste)

trennt sich ab

3. Konversion
(Wässrige Säure) Nächster Zyklus

Stabiles PTH-Derivat

4. Identifizierung
(HPLC-Analyse)

Identifizierte Aminosäure

Wiederholung für N-1

Click to download full resolution via product page

Abbildung 1: Schematischer Arbeitsablauf des Edman-Abbaus zur Peptidsequenzierung.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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